2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Design ADME

Medicinal chemists developing kinase inhibitors or anti-TB agents often struggle to source regioisomerically pure 4-CF₃ pyridine scaffolds with defined stoichiometry and storage stability. The dihydrochloride salt (CAS 1161829-67-9) delivers 98% purity, enhanced aqueous solubility, and the highest LogP (1.291) among regioisomers for passive membrane permeability. - Ensures reproducible SAR: consistent 98% purity minimizes impurity-driven artifacts in biological assays. - Simplifies scale-up: the salt form's stability at -20°C and ambient shipping supports multi-gram to kilogram campaigns. - Reduces purification burden: low impurity profile translates directly into higher downstream yields and lower production costs.

Molecular Formula C9H9F3N2
Molecular Weight 202.18 g/mol
Cat. No. B12069452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
Molecular FormulaC9H9F3N2
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6/h1-3,6,13H,4-5H2
InChIKeyLKIBYHKQVQKVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine: Medicinal Chemistry Building Block


2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine (commonly supplied as the dihydrochloride salt, CAS 1161829-67-9) is a heterocyclic building block featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and an azetidin-3-yl moiety at the 2-position . This compound is primarily utilized as a synthetic intermediate in the development of pharmaceutical agents, leveraging the unique electronic and steric properties conferred by the azetidine ring and the trifluoromethyl group [1]. The dihydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, making it a preferred starting material for multi-step syntheses .

Identity Dihydrochloride salt of 2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine; research building block
Selection context Supports synthesis of conformationally constrained azetidine-containing scaffolds with 4-CF₃ electronic profile
Format fit Higher aqueous solubility vs. free base; compatible with multi-step solution-phase chemistry

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine vs. Positional Isomers


In drug discovery, the substitution pattern on a pyridine ring dictates critical physicochemical parameters such as lipophilicity (LogP), hydrogen bonding capacity, and electronic distribution, which in turn influence target binding, metabolic stability, and off-target selectivity . Simply substituting 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine with a regioisomer like the 5- or 3-trifluoromethyl analog is not scientifically valid due to quantifiable differences in these key properties [1]. The 4-CF₃ substitution (para to the pyridine nitrogen) presents a distinct electronic and steric profile that can dramatically alter reactivity in cross-coupling reactions and binding affinities in biological assays compared to the meta (5-CF₃) or ortho (3-CF₃) analogues [2].

Regioisomers (5-CF₃ or 3-CF₃) may shift lipophilicity and membrane partitioning, altering permeability context in design
Hydrogen-bond acceptor count differs between salt and free base; solvation and target-engagement profiles may not transfer
Storage requirement differs (‒20 °C vs. ambient); cold-chain handling needed to maintain batch integrity

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine: Quantitative Advantage Over Analogs


Lipophilicity and Membrane Permeability

The measured LogP of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride is 1.291 , which is significantly higher than the computed XLogP3 values for its closest regioisomers: 1.2 for 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [1] and 1.1 for 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [2]. This ~0.1–0.2 LogP difference translates to an approximately 25–60% increase in partitioning into lipid membranes, which can critically impact oral bioavailability and blood-brain barrier penetration [3].

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 1.291 (experimental) vs. 5-CF₃ isomer XLogP3 1.2, 3-CF₃ isomer XLogP3 1.1
Reported higher lipophilicity supports permeability screening context for CNS-penetrant design
Differences of +0.09–0.19 LogP; biological translation requires model-specific confirmation
Medicinal Chemistry Drug Design ADME

Hydrogen Bond Acceptor Count and Solubility

The dihydrochloride salt of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has only 2 hydrogen bond acceptor (HBA) sites, as reported by the supplier . In contrast, the free base forms of regioisomers such as 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [1] and 3-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine [2] both possess 5 HBA sites. This 60% reduction in HBA count for the dihydrochloride salt can significantly alter solvation thermodynamics, crystal packing, and the capacity for specific hydrogen bonding with biological targets, thereby affecting both in vitro assay results and in vivo pharmacokinetics.

H-Bond Acceptors
Supporting evidence
Dihydrochloride salt: 2 HBA vs. free base regioisomers: 5 HBA (Δ = −3)
Reduced HBA count may modulate passive diffusion; solvation and crystal packing require context-specific review
Values from supplier data sheet and PubChem computed descriptors; HBA shift is salt-form dependent
Medicinal Chemistry Molecular Recognition Drug Design

Purity Advantage for Synthetic Reproducibility

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride is consistently offered at a minimum purity specification of 98% by multiple reputable vendors . In contrast, the closely related 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine is frequently supplied at a lower purity of 95% . This 3% absolute purity difference represents a 60% reduction in the maximum possible impurity burden (2% vs. 5%), which is critical for multi-step syntheses where impurities can propagate and significantly reduce overall yield or compromise the biological activity of final drug candidates.

Purity specification
Data to verify
Target ≥98% vs. 5-CF₃ isomer typically 95% (vendor specs)
Lower impurity ceiling may reduce side reactions; batch-specific verification advised
No peer-reviewed comparison available; lot-dependent variation possible
Organic Synthesis Quality Control Medicinal Chemistry

Storage Conditions and Chemical Stability

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride requires storage at -20°C to maintain its integrity , whereas certain regioisomers such as 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine are stable under long-term storage in a cool, dry place without freezing . This difference in storage recommendations implies that the 4-CF₃ dihydrochloride salt is more prone to hygroscopic degradation or decomposition at ambient temperatures, necessitating stricter cold-chain handling to preserve its quality and ensure batch-to-batch consistency in research applications.

Storage requirement
Supporting evidence
Target: −20 °C (dihydrochloride) vs. comparator isomer: cool, dry, ambient storage
Cold-chain storage indicates higher sensitivity to degradation; handling protocols matter for long-term projects
Vendor guidelines may not fully reflect decomposition kinetics; site-specific stability testing recommended
Chemical Stability Inventory Management Medicinal Chemistry

Para-Substitution Reactivity Advantage

The 4-CF₃ substitution pattern (para to the pyridine nitrogen) on 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine creates a unique electronic environment with a Hammett σₚ constant of +0.54 for the CF₃ group, compared to σₘ = +0.43 for the 5-CF₃ isomer [1]. This stronger electron-withdrawing effect at the para position can accelerate nucleophilic aromatic substitution (SNAr) reactions at the 2-position and enhance the stability of transition metal-catalyzed cross-couplings [2]. Patent literature explicitly highlights 4-trifluoromethylpyridine derivatives as privileged scaffolds for developing antimycobacterial agents, underscoring the biological relevance of this specific substitution pattern [3].

Electronic effect
Class-level inference
4-CF₃ Hammett σₚ = +0.54 vs. 5-CF₃ σₘ = +0.43 (Δ = +0.11)
Stronger electron withdrawal may influence SNAr reactivity and azetidine basicity; reactivity conditions require optimization
Hammett constants are standard values; specific kinetics not measured for this scaffold
Organic Synthesis SAR Studies Medicinal Chemistry

Antimycobacterial Drug Discovery Application

A recent patent (US11253499B2) claims a series of compounds incorporating 4-trifluoromethylpyridine and azetidine moieties as potent inhibitors of mycobacterial growth, with specific examples demonstrating activity against Mycobacterium tuberculosis [1]. While the exact compound 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is not the final active pharmaceutical ingredient, its core scaffold is explicitly enumerated as a key intermediate in the synthesis of these antimycobacterial agents . In contrast, the 5-CF₃ and 3-CF₃ regioisomers are not prominently featured in this patent family, suggesting a structural preference for the 4-CF₃ substitution in this therapeutic context.

Patent scaffold
Supporting evidence
4-CF₃-pyridine-azetidine core enumerated in US11253499B2 (anti-TB); 5-/3-CF₃ isomers not claimed
Patent landscape suggests scaffold preference for antimycobacterial research; does not confirm biological activity of the building block
Review of patent claims only; no head-to-head biological data
Infectious Disease Drug Discovery Tuberculosis

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine: Key Applications


CNS-Penetrant Kinase Inhibitor Design

Based on its higher LogP (1.291) compared to the 5-CF₃ (1.2) and 3,5-CF₃ (1.1) isomers [1][2], 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is the preferred building block for synthesizing kinase inhibitors intended for oral administration and potential blood-brain barrier penetration. The 4-CF₃ substitution pattern increases lipophilicity, which is correlated with improved passive diffusion across biological membranes [3]. Medicinal chemists can utilize this scaffold to install the azetidine ring as a metabolically stable, conformationally constrained amine, while the 4-CF₃ group provides a lipophilic anchor to enhance target engagement and reduce efflux pump recognition.

Antimycobacterial SAR Studies

Given the explicit incorporation of 4-trifluoromethylpyridine-azetidine scaffolds in patents targeting Mycobacterium tuberculosis [4], 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine serves as a direct starting material for synthesizing focused libraries of anti-TB agents. Its 98% purity specification minimizes side reactions during library synthesis, ensuring that biological assay results accurately reflect structure-activity relationships (SAR) rather than impurity artifacts. Researchers can confidently use this building block to rapidly explore chemical space around the 4-CF₃ pyridine core for potent and selective mycobacterial growth inhibitors.

Electrophilic Reactivity at 2-Position

The strong electron-withdrawing nature of the 4-CF₃ group (Hammett σₚ = +0.54) [5] renders the 2-position of the pyridine ring more electrophilic compared to analogs with 5-CF₃ (σₘ = +0.43) or 3-CF₃ substitution. This property can be exploited in nucleophilic aromatic substitution (SNAr) reactions to install diverse amine, ether, or carbon substituents under milder conditions and with higher yields. Process chemists can leverage this enhanced reactivity to design more efficient and scalable synthetic routes to advanced pharmaceutical intermediates, potentially reducing step count and overall manufacturing costs.

Reproducible Multi-Step Synthesis

The consistent 98% purity and defined cold-storage (-20°C) requirement of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine dihydrochloride make it a reliable starting material for multi-kilogram campaigns in late-stage lead optimization. The lower impurity burden (2% max vs. 5% max for the 5-CF₃ isomer ) directly translates to higher yields in subsequent steps and reduces the need for extensive purification, thereby lowering overall production costs and accelerating project timelines. Procurement teams should prioritize this building block when reproducibility and cost-efficiency are paramount.

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor design
Moderate lipophilicity and constrained azetidine amine
Permeability assay context and efflux recognition review
Antimycobacterial SAR libraries
4-CF₃ patent scaffold and ≥98% purity
Impurity-controlled library synthesis; target engagement verification
Electrophilic 2-position functionalization
Strong electron withdrawal (σₚ = +0.54)
SNAr reactivity optimization; cross-coupling compatibility
Reproducible multi-step synthesis campaigns
Dihydrochloride salt handling and defined cold storage
Batch-to-batch purity monitoring; decomposition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.